molecular formula C30H26ClNO5 B12473037 1-(4-chlorophenyl)-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate

1-(4-chlorophenyl)-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B12473037
M. Wt: 516.0 g/mol
InChI Key: UMNCGIBXXNYAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a ketone, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Chlorophenyl Ketone: This can be achieved by Friedel-Crafts acylation of chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Synthesis of the Isoindoline Derivative: This step might involve the reaction of phthalic anhydride with an amine to form the isoindoline structure, followed by further functionalization to introduce the dioxo and phenyl groups.

    Esterification: The final step could involve the esterification of the benzoic acid derivative with the chlorophenyl ketone and isoindoline derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide, amines, or thiols.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study enzyme interactions and receptor binding due to its complex structure.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)ethanone
  • 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoic acid

Uniqueness

1-(4-chlorophenyl)-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C30H26ClNO5

Molecular Weight

516.0 g/mol

IUPAC Name

[1-(4-chlorophenyl)-1-oxopropan-2-yl] 4-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C30H26ClNO5/c1-18(27(33)20-7-12-23(31)13-8-20)37-30(36)21-9-14-24(15-10-21)32-28(34)25-16-11-22(17-26(25)29(32)35)19-5-3-2-4-6-19/h2-10,12-15,18,22,25-26H,11,16-17H2,1H3

InChI Key

UMNCGIBXXNYAGG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CC=C(C=C2)N3C(=O)C4CCC(CC4C3=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.